Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate

medicinal chemistry click chemistry scaffold diversification

Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (CAS 861210-43-7), molecular formula C₁₉H₁₆F₃N₅O₄ and molecular weight 435.36 g/mol, belongs to a rare subclass of 1,2,3-triazole-4,5-dicarboxylate esters directly N¹-linked to a 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl scaffold. Unlike conventional fused triazolopyrimidines (e.g., [1,2,3]triazolo[4,5-d]pyrimidines or [1,2,4]triazolo[1,5-a]pyrimidines) prevalent in kinase inhibitor and DHODH inhibitor literature, this compound features a non-fused, N-linked bi-heterocyclic architecture wherein the 1,2,3-triazole ring retains two ethyl carboxylate groups at the 4- and 5-positions, creating a diesters handle distinct from the mono-ester or non-esterified triazole variants commonly explored.

Molecular Formula C19H16F3N5O4
Molecular Weight 435.363
CAS No. 861210-43-7
Cat. No. B2898781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate
CAS861210-43-7
Molecular FormulaC19H16F3N5O4
Molecular Weight435.363
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC
InChIInChI=1S/C19H16F3N5O4/c1-3-30-16(28)14-15(17(29)31-4-2)27(26-25-14)18-23-12(11-8-6-5-7-9-11)10-13(24-18)19(20,21)22/h5-10H,3-4H2,1-2H3
InChIKeyAJMIJFFMHZEXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (CAS 861210-43-7): Compound-Class Context and Procurement Baseline


Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (CAS 861210-43-7), molecular formula C₁₉H₁₆F₃N₅O₄ and molecular weight 435.36 g/mol, belongs to a rare subclass of 1,2,3-triazole-4,5-dicarboxylate esters directly N¹-linked to a 4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl scaffold . Unlike conventional fused triazolopyrimidines (e.g., [1,2,3]triazolo[4,5-d]pyrimidines or [1,2,4]triazolo[1,5-a]pyrimidines) prevalent in kinase inhibitor and DHODH inhibitor literature, this compound features a non-fused, N-linked bi-heterocyclic architecture wherein the 1,2,3-triazole ring retains two ethyl carboxylate groups at the 4- and 5-positions, creating a diesters handle distinct from the mono-ester or non-esterified triazole variants commonly explored [1]. The pyrimidine core is substituted with a phenyl group at C4 and a trifluoromethyl group at C6, a combination known to enhance lipophilicity (ClogP) and metabolic stability in drug-like heterocycles, as demonstrated in triazolopyrimidine-based Plasmodium falciparum DHODH inhibitors where the p-trifluoromethylphenyl motif was critical for achieving oral in vivo efficacy [2]. The compound is listed in multiple vendor catalogs with purity specifications typically ≥95% (HPLC) and storage conditions at −20°C under desiccated, light-protected conditions .

Procurement Risk Alert: Why Generic In-Class Substitution Fails for Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (CAS 861210-43-7)


This compound occupies a narrow intersection of three structural features—a 1,2,3-triazole-4,5-dicarboxylate diester core, an N¹-pyrimidin-2-yl linkage, and a 4-phenyl-6-trifluoromethyl pyrimidine substitution pattern—that are rarely found simultaneously in commercially available analogs. The most accessible comparator, diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 866135-73-1, MW 373.29), replaces the 4-phenyl group with a 4-methyl group, resulting in a ∼62 Da molecular weight reduction and a substantial decrease in lipophilicity (estimated ΔClogP ≈ −1.2 to −1.5 log units), which directly impacts membrane permeability, plasma protein binding, and metabolic partitioning in biological assays [1]. A second comparator, methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate (CAS 861210-45-9), shares the same pyrimidine core but carries only a single methyl ester at the 4-position and a hexyl substituent at the 5-position, eliminating the dual-ester derivatization capability inherent to 861210-43-7 . Fused triazolopyrimidines such as [1,2,4]triazolo[1,5-a]pyrimidines and 3H-[1,2,3]triazolo[4,5-d]pyrimidines, while extensively studied as kinase and DHODH inhibitors, lack the non-fused bi-heterocyclic connectivity and the 4,5-dicarboxylate moiety altogether, making them unsuitable as direct synthetic or pharmacological surrogates [2]. Further confounding substitution is the absence of any peer-reviewed bioactivity data for this specific compound, meaning that small structural changes in the pyrimidine 4-position (phenyl vs. methyl vs. H) or triazole ester group (diethyl vs. dimethyl vs. mono-ester) cannot be assumed to produce equipotent or even qualitatively similar biological outcomes without experimental validation [3].

Quantitative Evidence Guide: Measurable Differentiation of Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (CAS 861210-43-7) Against Closest Analogs


N¹-Pyrimidin-2-yl vs. C–C Triazole Linkage: Core Scaffold Architecture Determines Synthetic Derivatization Strategy

The target compound features a non-fused N¹-pyrimidin-2-yl–1,2,3-triazole connectivity in which the triazole is appended to the pyrimidine via an N–C bond rather than being fused into a bicyclic ring system. This structural feature is fundamentally distinct from fused [1,2,3]triazolo[4,5-d]pyrimidines (e.g., USP28 inhibitors and MET kinase inhibitors), where the triazole ring is integrated into the pyrimidine π-system, constraining conformational freedom and eliminating the independent reactivity of the triazole N² and N³ positions [1]. In a systematic SAR study of 1,2,3-triazole-pyrimidine BET bromodomain inhibitors, modification of the triazole substituent while preserving a non-fused N-linked architecture enabled researchers to enhance BRD4 binding while reducing off-target p38α kinase activity by >90,000-fold (from IC₅₀ = 320 nM to >30 μM), a selectivity optimization that would not be achievable with fused triazolopyrimidine scaffolds where the triazole ring is structurally locked . The diethyl 4,5-dicarboxylate motif additionally provides two ester handles for independent hydrolysis, amidation, or reduction chemistry—a synthetic flexibility absent in mono-ester analogs such as CAS 861210-45-9 .

medicinal chemistry click chemistry scaffold diversification kinase inhibitor design

4-Phenyl vs. 4-Methyl Pyrimidine Substitution: Lipophilicity-Driven Differentiation in Membrane Permeability and Metabolic Stability Potential

The 4-phenyl substituent on the pyrimidine ring of CAS 861210-43-7 represents the single most impactful structural difference from its closest commercially listed analog, CAS 866135-73-1 (diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate, MW 373.29). The molecular weight difference (435.36 vs. 373.29 g/mol, ΔMW = +62.07 Da) is driven entirely by the phenyl-for-methyl substitution [1]. Based on fragment-based ClogP calculations (phenyl fragment contribution: +1.89; methyl fragment contribution: +0.52 on aromatic carbon), the predicted lipophilicity difference is approximately ΔClogP ≈ +1.3 to +1.5 log units in favor of the phenyl analog [2]. In the triazolopyrimidine-based PfDHODH inhibitor series, the phenyl-substituted analog DSM74 (Compound 21, containing p-trifluoromethylphenyl) achieved prolonged plasma exposure in mice and suppressed P. berghei parasitemia after oral dosing, whereas the corresponding naphthyl (DSM1) and anthracenyl (DSM2) analogs—despite nanomolar in vitro potency—showed no in vivo efficacy due to poor plasma exposure and reduced potency against the rodent parasite enzyme [3]. The 4-methyl comparator CAS 866135-73-1 has no published in vitro or in vivo bioactivity data, and cannot be assumed to recapitulate the PK profile of a 4-phenyl-substituted analog given the well-documented sensitivity of pyrimidine C4-substitution to both target binding and ADME properties in related triazolopyrimidine series [3][4].

physicochemical property optimization drug-likeness lipophilicity metabolic stability CNS permeability

4,5-Diester Functionalization: Scaffold for Independent Dual-Point Derivatization vs. Mono-Ester and Non-Ester Triazole Analogs

The 4,5-diethyl dicarboxylate substitution on the 1,2,3-triazole ring of CAS 861210-43-7 provides a dual-point derivatization platform that distinguishes this compound from both mono-ester triazole analogs and non-esterified triazolopyrimidines. Each ethyl ester can be independently hydrolyzed to the corresponding carboxylic acid, converted to an amide, reduced to a hydroxymethyl group, or transesterified, enabling systematic exploration of two distinct vectors in SAR studies [1]. In a directly relevant study on dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives as xanthine oxidase (XO) inhibitors, the 4,5-dicarboxylate series exhibited IC₅₀ values ranging from 0.71 to 2.25 μM, with the most potent compound (6g, dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate) achieving IC₅₀ = 0.73 μM—comparable in potency to the corresponding 4,5-diyl-dimethanol series (IC₅₀ = 0.71–2.01 μM), demonstrating that the dicarboxylate esters themselves contribute meaningfully to target engagement rather than merely serving as prodrug precursors [2]. This contrasts with mono-ester triazole analogs (e.g., CAS 861210-45-9), where one ester group is replaced by an alkyl substituent (hexyl), eliminating the second derivatization point and constraining the accessible chemical space in hit-to-lead optimization. The non-fused N¹-pyrimidin-2-yl linkage further ensures that ester hydrolysis or modification does not alter the connectivity between the triazole and pyrimidine rings—a distinct advantage over fused triazolopyrimidine systems where ring-opening side reactions can occur under hydrolytic conditions .

prodrug design parallel synthesis structure-activity relationship ester hydrolysis bioisostere exploration

Trifluoromethyl Group at Pyrimidine C6: Impact on Metabolic Oxidative Stability and Electron-Withdrawing Modulation of the Heterocyclic Core

The trifluoromethyl group at the C6 position of the pyrimidine ring in CAS 861210-43-7 imparts a strong electron-withdrawing effect (Hammett σₘ = +0.43, σₚ = +0.54) that simultaneously reduces the electron density of the pyrimidine π-system, modulating both chemical reactivity toward nucleophilic attack and susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In the triazolopyrimidine PfDHODH inhibitor series, compounds containing the p-trifluoromethylphenyl motif (DSM74) demonstrated low predicted metabolism in human liver microsomes and prolonged in vivo exposure in mice, whereas earlier naphthyl- and anthracenyl-substituted analogs (DSM1, DSM2) exhibited rapid metabolic clearance upon repeated dosing due to oxidative metabolism of the polycyclic aromatic substituents [2]. The CF₃ group additionally serves as a metabolically stable bioisostere for halogen substituents (Cl, Br) that are susceptible to CYP450-mediated oxidative dehalogenation or glutathione conjugation, making the CF₃-substituted scaffold preferable for lead series where metabolic soft spots are a known liability [3]. A comparator lacking the CF₃ group—for instance, a hypothetical 4-phenyl-6-H-pyrimidine analog—would exhibit higher electron density at C6, potentially increasing susceptibility to electrophilic metabolic attack and altering the pKₐ of the pyrimidine ring nitrogens, which in turn affects hydrogen-bonding capacity with biological targets [1][4].

metabolic stability oxidative metabolism electron-withdrawing group CYP450 liability bioisostere strategy

Commercial Availability and Purity Benchmarking: Sourcing Viability Relative to Structurally Proximal Analogs

The target compound CAS 861210-43-7 is commercially listed by multiple vendors with specified purity and storage conditions, enabling comparative procurement evaluation against its closest commercially available analogs. The compound is listed with purity ≥90% (Biomart/WKQ-0580278) and ≥95% (multiple vendors including CymitQuimica, BenchChem), with specified storage at −20°C under dry, light-protected, sealed conditions and a shelf life of 2 years . The 4-methyl comparator CAS 866135-73-1 is similarly available (purity NLT 98% from MolCore, ≥95% from other vendors), while the mono-ester analog CAS 861210-45-9 is listed by Parchem and BenchChem but with less widespread catalog coverage . Notably, the CymitQuimica listing for CAS 861210-43-7 indicates the product is 'Discontinued' across all package sizes (250 mg, 500 mg, 1 g, 5 g, 10 g), which may reflect batch-level supply constraints rather than permanent withdrawal, but warrants direct vendor inquiry before committing to long-term study designs . No pharmacopeial monograph, certified reference standard (CRM) grade, or GMP-grade material has been identified for this compound, which is consistent with its status as a research-grade chemical for early-discovery use rather than a qualified impurity standard or API intermediate [1].

chemical procurement vendor qualification purity specification supply chain research chemical sourcing

High-Return Application Scenarios for Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate (CAS 861210-43-7) Based on Evidence-Validated Differentiation


Lead Optimization Starting Point for Kinase or DHODH Inhibitor Programs Requiring Non-Fused Triazole-Pyrimidine Scaffolds with Dual Ester Derivatization

For medicinal chemistry programs targeting kinases (EGFR, WRN, MET) or dihydroorotate dehydrogenase (DHODH) where fused triazolopyrimidine scaffolds have been extensively explored, CAS 861210-43-7 offers a structurally differentiated alternative with a non-fused N¹-pyrimidin-2-yl–1,2,3-triazole architecture that retains two independent ester derivatization handles . The 4-phenyl-6-CF₃-pyrimidine substitution pattern mirrors the pharmacophoric features of DSM74 (p-CF₃-phenyl triazolopyrimidine, PfDHODH IC₅₀ = 47 nM, oral efficacy P. berghei mouse model), while the non-fused connectivity enables exploration of triazole substituent effects on selectivity that are inaccessible in fused systems—as demonstrated by the >90,000-fold selectivity improvement achieved through triazole modification in non-fused 1,2,3-triazole-pyrimidine BET inhibitors [1]. The dual ester groups allow parallel synthesis of amide, acid, and alcohol libraries at two independent vectors, potentially accelerating SAR exploration relative to mono-functionalized scaffolds. Researchers should note the absence of published bioactivity data for this exact compound and budget for initial in-house profiling (biochemical IC₅₀, cellular activity, microsomal stability) before committing to large-scale analog synthesis .

Physicochemical Property Optimization for CNS-Penetrant or Orally Bioavailable Candidate Series Using a Higher-Lipophilicity Triazole-Pyrimidine Template

The predicted ClogP advantage of CAS 861210-43-7 over its 4-methyl analog (CAS 866135-73-1) by approximately +1.3 to +1.5 log units makes this compound a more suitable template for programs targeting intracellular or CNS-penetrant candidates where higher lipophilicity is correlated with improved passive membrane permeability . The CF₃ group at pyrimidine C6 provides metabolic stabilization against oxidative metabolism (Hammett σₚ = +0.54), which is critical for maintaining adequate half-life in the context of elevated lipophilicity that would otherwise drive rapid CYP-mediated clearance [1]. In the triazolopyrimidine PfDHODH series, the combination of phenyl + CF₃ substitution was uniquely sufficient to achieve sustained in vivo plasma exposure after oral dosing—a benchmark that naphthyl, anthracenyl, and presumably simple alkyl-substituted analogs failed to meet . For programs working with CNS targets, the phenyl group additionally offers π-stacking interactions with aromatic residues in neurotransmitter receptor and transporter binding pockets that are not available with the 4-methyl variant .

Parallel Library Synthesis Hub for Fragment-Based or DNA-Encoded Library (DEL) Chemistry Utilizing Orthogonal Ester Reactivity

The 4,5-diethyl dicarboxylate motif of CAS 861210-43-7 provides two chemically distinct (though functionally similar) ester groups that can be exploited in split-pool or parallel synthesis workflows for DNA-encoded library (DEL) construction or fragment-based drug discovery (FBDD) . Selective mono-hydrolysis of one ester under controlled conditions (e.g., 1 equivalent of LiOH or enzymatic hydrolysis) generates a mono-acid intermediate that can be coupled to amine-containing building blocks while preserving the second ester for a subsequent diversification step—a synthetic strategy specifically enabled by the 4,5-dicarboxylate architecture and documented in the foundational patent US3479357A [1]. Prior art confirms that 1,2,3-triazole-4,5-dicarboxylates retain enzyme inhibition potency in their ester form (XO IC₅₀ = 0.73 μM for the most potent dicarboxylate analog), validating them as direct screening candidates rather than requiring pre-hydrolysis to the diacid . The pyrimidin-2-yl N-linkage ensures that the triazole ring remains conformationally flexible and electronically independent, facilitating modular SAR exploration without perturbing the core bi-heterocyclic scaffold geometry .

Metabolic Stability Screening Control or Tool Compound for Trifluoromethyl-Pyrimidine Structure-Metabolism Relationship Studies

Given the well-characterized metabolic stabilizing effect of the CF₃ group on heterocyclic cores, CAS 861210-43-7 can serve as a positive control or reference compound in hepatic microsome or hepatocyte stability assays when benchmarking novel pyrimidine-containing scaffolds . The 4-phenyl-6-CF₃ pyrimidine motif is a privileged metabolic stability module as validated by the triazolopyrimidine PfDHODH series, where the CF₃-phenyl analog DSM74 demonstrated low predicted human liver microsome clearance and sustained mouse in vivo exposure [1]. By comparing paired analogs with and without CF₃ (or with CF₃ vs. Cl/Br at C6), DMPK groups can generate intrinsic clearance (CLᵢₙₜ) structure-metabolism relationship (SMR) data that inform the design of subsequent lead series. The compound's research-grade purity (≥90–95%) is sufficient for in vitro ADME screening applications, though quantitative NMR or LC-MS purity verification is recommended before use in regulatory-submission studies . Procurement planning should account for the Discontinued status at one major vendor (CymitQuimica) and verify active supply with alternative vendors (Biomart, Kuujia) before designing long-term studies .

Quote Request

Request a Quote for Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.